![molecular formula C21H24N2O5 B7543682 2-{[3-(4-Methoxyphenyl)propanoyl]amino}-5-morpholin-4-ylbenzoic acid](/img/structure/B7543682.png)
2-{[3-(4-Methoxyphenyl)propanoyl]amino}-5-morpholin-4-ylbenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[3-(4-Methoxyphenyl)propanoyl]amino}-5-morpholin-4-ylbenzoic acid is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. It is commonly referred to as MPBA, and its chemical formula is C23H27N2O5.
Mecanismo De Acción
The exact mechanism of action of MPBA is not fully understood, but it is thought to act through multiple pathways. In cancer cells, MPBA has been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in regulating gene expression. By inhibiting HDAC activity, MPBA can induce cell cycle arrest and apoptosis in cancer cells. In inflammatory bowel disease, MPBA has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. In neurodegenerative disease research, MPBA has been shown to protect against neuronal cell death by reducing oxidative stress and inflammation.
Biochemical and Physiological Effects:
MPBA has been shown to have various biochemical and physiological effects in different research fields. In cancer research, MPBA has been shown to induce cell cycle arrest and apoptosis in breast cancer cells. In inflammatory bowel disease research, MPBA has been shown to reduce inflammation and improve intestinal barrier function. In neurodegenerative disease research, MPBA has been shown to protect against neuronal cell death and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MPBA has several advantages for lab experiments, including its stability and ease of synthesis. It is also relatively non-toxic, making it suitable for in vitro and in vivo studies. However, one limitation of MPBA is its poor solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for MPBA research. In cancer research, future studies could focus on the development of MPBA derivatives with improved potency and selectivity for cancer cells. In inflammatory bowel disease research, future studies could investigate the optimal dosing and administration of MPBA for maximum efficacy. In neurodegenerative disease research, future studies could explore the potential of MPBA as a therapeutic agent for other neurodegenerative diseases, such as Parkinson's disease and Huntington's disease. Overall, MPBA has shown promising potential for therapeutic applications, and further research is needed to fully understand its mechanism of action and clinical potential.
Métodos De Síntesis
MPBA is synthesized through a multi-step process that involves the reaction of 4-methoxybenzoyl chloride with morpholine to form 4-morpholin-4-ylbenzoic acid. The resulting compound is then reacted with 3-(4-methoxyphenyl)propanoic acid and N,N'-dicyclohexylcarbodiimide (DCC) to form MPBA.
Aplicaciones Científicas De Investigación
MPBA has been studied for its potential therapeutic applications in various fields, including cancer, inflammation, and neurodegenerative diseases. In cancer research, MPBA has been shown to inhibit the growth of breast cancer cells by inducing cell cycle arrest and apoptosis. It has also been studied as a potential treatment for inflammatory bowel disease, where it has been shown to reduce inflammation and improve intestinal barrier function. In neurodegenerative disease research, MPBA has been shown to protect against neuronal cell death and improve cognitive function in animal models of Alzheimer's disease.
Propiedades
IUPAC Name |
2-[3-(4-methoxyphenyl)propanoylamino]-5-morpholin-4-ylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5/c1-27-17-6-2-15(3-7-17)4-9-20(24)22-19-8-5-16(14-18(19)21(25)26)23-10-12-28-13-11-23/h2-3,5-8,14H,4,9-13H2,1H3,(H,22,24)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWLOFQCQCHWMNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NC2=C(C=C(C=C2)N3CCOCC3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

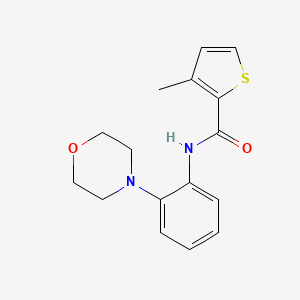
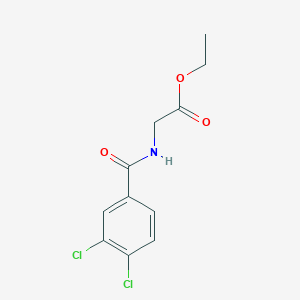

![N~1~-(4-methoxyphenyl)-N~2~-methyl-N~2~-[(2-methyl-1,3-benzothiazol-6-yl)sulfonyl]glycinamide](/img/structure/B7543618.png)

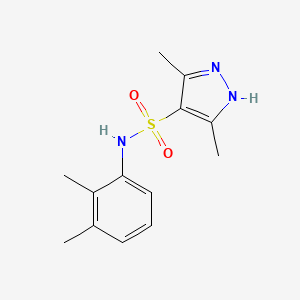
![4-{4-[5-(2-Chloro-6-fluorobenzyl)-1,2,4-oxadiazol-3-yl]phenyl}morpholine](/img/structure/B7543649.png)
![4-(4-{5-[(E)-2-(2-methoxyphenyl)vinyl]-1,2,4-oxadiazol-3-yl}phenyl)morpholine](/img/structure/B7543655.png)

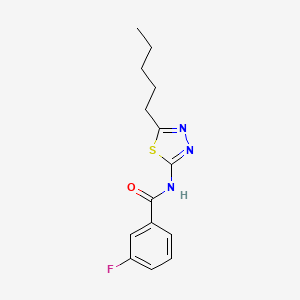
![N-[4-(acetylamino)phenyl]-1-(4-chlorophenyl)-1H-pyrazole-4-carboxamide](/img/structure/B7543674.png)
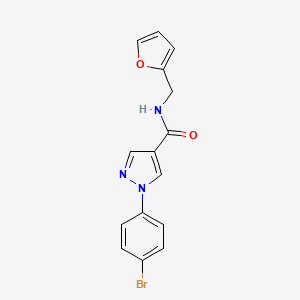

![[2-[2-(4-Methoxyphenyl)ethylamino]-2-oxoethyl] 2-ethyl-3-methylquinoline-4-carboxylate](/img/structure/B7543690.png)